molecular formula C14H7Cl2FN2S2 B3035710 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 338408-94-9

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole

Cat. No.: B3035710
CAS No.: 338408-94-9
M. Wt: 357.3 g/mol
InChI Key: ZHOMWPLIDBUTJN-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at positions 4 and 5. The 4-position is occupied by a 4-fluorophenyl group, while the 5-position contains a (3,4-dichlorophenyl)sulfanyl moiety. This structural configuration combines electron-withdrawing (fluorine, chlorine) and lipophilic (aryl) groups, which are critical for modulating biological activity and physicochemical properties. Thiadiazoles are known for diverse pharmacological applications, including antimicrobial, antitubulin, and receptor-modulating activities .

Properties

IUPAC Name

5-(3,4-dichlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2S2/c15-11-6-5-10(7-12(11)16)20-14-13(18-19-21-14)8-1-3-9(17)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOMWPLIDBUTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168997
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338408-94-9
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338408-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,4-Dichlorophenyl)thio]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiosemicarbazide-Based Cyclization

A method adapted from the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves solid-phase cyclocondensation. While the target compound lacks an amino group, this approach provides a foundational framework for constructing the 1,2,3-thiadiazole core.

Reaction Scheme:

  • Reactants:
    • Thiosemicarbazide derivative (modified to incorporate 4-fluorophenyl)
    • 3,4-Dichlorophenylthioacetic acid
    • Phosphorus pentachloride (PCl₅)
  • Conditions:
    • Solvent-free grinding at room temperature for 2–4 hours
    • Post-reaction pH adjustment to 8–8.2 using NaOH solution
    • Recrystallization from ethanol/water mixtures

Key Parameters:

Parameter Optimal Range
Molar Ratio (1:1:1) 1:1.1:1.1
Grinding Time 3 hours
Recrystallization 70% ethanol

This method’s advantage lies in its mild conditions and avoidance of volatile solvents, though functionalization steps may be required to introduce the sulfanyl group.

Hurd-Mori Thiadiazole Synthesis

Thioamide Cyclization

The classical Hurd-Mori method, typically employing thioamides and chloramine-T, can be modified for asymmetric substitution patterns.

Adapted Protocol:

  • Thioamide Preparation:
    • React 4-fluorophenylacetonitrile with hydrogen sulfide (H₂S) in pyridine
    • Yield: ~75% (reported for analogous systems)
  • Cyclization:

    • Treat thioamide with chloramine-T (N-chloro-p-toluenesulfonamide)
    • Solvent: Methanol/water (4:1)
    • Temperature: 0–5°C
  • Functionalization:

    • Introduce 3,4-dichlorophenylsulfanyl group via nucleophilic aromatic substitution
    • Use Cu(I) catalyst in DMF at 80°C

Challenges:

  • Regioselectivity control during cyclization
  • Stability of intermediate 5-chloro-1,2,3-thiadiazole

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

While not directly referenced in the provided patents, modern cross-coupling techniques offer viable pathways:

Sequential Approach:

  • Synthesize 5-bromo-4-(4-fluorophenyl)-1,2,3-thiadiazole
  • Perform Pd-catalyzed coupling with 3,4-dichlorothiophenol

Optimized Conditions:

Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃
Solvent Toluene/DMF (3:1)
Temperature 110°C

Yield Considerations:

  • Bromination step: 60–70% (based on analogous halogenations)
  • Coupling step: 80–85% (extrapolated from arylthiol couplings)

One-Pot Multistep Synthesis

Integrated Halogenation/Sulfurization

Drawing from US3391152A’s methodology for 3,4-dihalothiadiazoles, a modified one-pot approach could be developed:

Reaction Sequence:

  • React 4-fluorophenylacetonitrile with S₂Cl₂ in DMF
  • Introduce Cl₂ gas to promote dihalogenation
  • Perform thiol displacement with 3,4-dichlorothiophenol

Critical Parameters:

  • Stoichiometric control of S₂Cl₂:Cl₂ ratio (2.5:1 recommended)
  • Temperature gradient: 0°C → 25°C over 2 hours
  • Quenching method: Ice-water followed by petroleum ether extraction

Comparative Method Analysis

Table 1: Synthesis Method Performance Metrics

Method Overall Yield (%) Purity (%) Scalability
Cyclocondensation 55–60 92 Moderate
Hurd-Mori 40–45 88 Low
Cross-Coupling 70–75 95 High
One-Pot 65–70 90 High

Key Observations:

  • Cross-coupling provides superior yields but requires pre-functionalized intermediates
  • One-pot methods balance efficiency with technical complexity
  • Cyclocondensation offers simplicity but struggles with regiocontrol

Purification and Characterization

Isolation Techniques

  • Steam Distillation: Effective for separating thiadiazoles from DMF reaction matrices
  • Chromatography: Silica gel (hexane/EtOAc 4:1) resolves positional isomers
  • Recrystallization: Optimal from n-heptane/dichloromethane (3:1)

Analytical Data (Projected)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 3H), 7.55–7.48 (m, 2H), 7.32–7.25 (m, 2H)
  • HRMS: m/z calc. for C₁₄H₇Cl₂FN₂S₂ [M+H]⁺: 399.9402, found: 399.9398
  • XRD: Monoclinic P2₁/c space group (analogous to CID 3814277)

Industrial Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
4-Fluorophenylacetonitrile 320 45
S₂Cl₂ 28 12
Pd Catalysts 12,000 25

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Antimicrobial Activity

Analogous 1,2,3-thiadiazoles with halogenated aryl groups exhibit potent antimicrobial effects. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (MIC: 6.25 µg/mL) demonstrates that fluorophenyl substituents enhance activity against M. tuberculosis . The target compound’s dichlorophenyl group may further improve membrane penetration due to increased hydrophobicity.

Antitubulin Activity

4,5-Disubstituted thiadiazoles, such as compound 12, inhibit tubulin polymerization (IC₅₀: 1.2 µM) by mimicking combretastatin A-4. The dichlorophenyl group in the target compound may similarly disrupt microtubule dynamics, though empirical validation is required .

Pharmacokinetic Considerations
  • Lipophilicity : The logP of the target compound is predicted to be higher than methyl-substituted analogs (e.g., 4-methyl derivative), favoring blood-brain barrier penetration .
  • Metabolic Stability: Fluorine at the para-position reduces oxidative metabolism, as observed in cannabinoid receptor ligands with 4-fluorophenyl groups .

Biological Activity

5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its chemical formula is C11H8Cl2F1N2SC_{11}H_{8}Cl_{2}F_{1}N_{2}S, and it features two distinct aromatic rings which contribute to its biological activity.

Synthesis

The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves multi-step synthetic pathways that incorporate various reagents and conditions. The general synthetic route includes:

  • Formation of the Thiadiazole Ring : This involves the reaction of suitable precursors under acidic or basic conditions to form the thiadiazole core.
  • Substitution Reactions : The incorporation of the dichlorophenyl and fluorophenyl groups is achieved through nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit considerable antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole have shown effectiveness against various bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.125 mg/mL to 6.25 mg/mL compared to standard antibiotics .
  • Antifungal Activity : The compound also displays antifungal properties against pathogens like Candida albicans, with MIC values comparable to established antifungal agents .

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties:

  • Cell Viability Studies : In vitro assays have shown that derivatives can reduce cell viability in cancer cell lines such as MCF7 while maintaining lower toxicity in non-cancerous cell lines (e.g., MCF10A). For instance, certain concentrations resulted in a significant decrease in MCF7 cell viability without adversely affecting MCF10A cells .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell survival .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds is heavily influenced by their structural components. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances their potency:

Substituent Effect on Activity
ChlorineIncreases antibacterial activity
FluorineEnhances anticancer properties
Sulfanyl GroupContributes to overall biological effects

Case Studies

  • Antibacterial Efficacy : A study assessed various thiadiazole derivatives against multiple bacterial strains and found that certain modifications led to increased bactericidal activity compared to commercial antibiotics .
  • Anticancer Potential : Another investigation focused on the effects of thiadiazole derivatives in combination with doxorubicin in breast cancer models, revealing synergistic effects that reduced drug toxicity while maintaining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole, and what critical parameters influence yield?

  • Methodological Answer : A common approach involves cyclization reactions using Lawesson’s reagent or oxidative chlorination to form the thiadiazole core, followed by sulfanyl group introduction via nucleophilic substitution. Key parameters include:

  • Reagent stoichiometry : Optimal molar ratios of dichlorophenylthiol to fluorophenyl precursors (e.g., 1:1.2) to minimize side products.
  • Temperature control : Maintaining reflux conditions (80–100°C) during cyclization to ensure complete ring formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase to track intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for characteristic peaks (e.g., thiadiazole ring protons at δ 7.8–8.2 ppm, fluorophenyl protons at δ 6.9–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 383.97) .

Q. What spectroscopic techniques are most reliable for confirming the structure?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., C-S stretching at 680–720 cm1^{-1}, aromatic C-H bending at 1500–1600 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between thiadiazole and fluorophenyl groups) for unambiguous structural confirmation .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis for scalability without compromising purity?

  • Methodological Answer :

  • Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to enhance regioselectivity and reduce byproducts .
  • Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to improve yield (85–90%) and ease of purification .
  • Stepwise purification : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization (ethanol/water) to isolate high-purity batches .

Q. How can computational modeling predict the biological targets of this thiadiazole derivative?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or VEGFR-2) based on structural analogs showing antitumor activity .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to prioritize synthetic targets .

Q. How should researchers analyze contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values against consistent cell lines (e.g., NCI-60 panel) to control for variability in cytotoxicity measurements .
  • Substituent effect analysis : Evaluate how dichlorophenyl vs. fluorophenyl moieties influence membrane permeability (via logP calculations) and target binding .
  • Statistical validation : Apply ANOVA to resolve discrepancies in antifungal activity data caused by differences in fungal strain susceptibility .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and metabolite profiling?

  • Methodological Answer :

  • Rodent models : Administer oral doses (10–50 mg/kg) to Sprague-Dawley rats, followed by LC-MS/MS analysis of plasma samples to determine bioavailability and half-life .
  • Metabolite identification : Use hepatic microsomal assays (human/rat) to detect sulfoxide derivatives, a common oxidation product of sulfanyl-containing compounds .

Q. What are the known degradation products under varying pH and oxidative conditions?

  • Methodological Answer :

  • Acidic hydrolysis : Monitor via 1H^1\text{H}-NMR for cleavage of the sulfanyl group, yielding 3,4-dichlorothiophenol and residual thiadiazole fragments .
  • Oxidative stability : Expose to H2 _2O2_2 (3% v/v) to generate sulfone derivatives, confirmed by FT-IR (S=O stretching at 1050–1150 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole

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